molecular formula C5H11NS B3383184 2-Methylthiomorpholine CAS No. 3970-88-5

2-Methylthiomorpholine

Cat. No. B3383184
CAS RN: 3970-88-5
M. Wt: 117.22 g/mol
InChI Key: MHHCLPHGZOISFK-UHFFFAOYSA-N
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Description

2-Methylthiomorpholine is a compound with the molecular weight of 153.68 . It is a hydrochloride salt and is usually available in powder form . The compound is also known as this compound hydrochloride .


Synthesis Analysis

The synthesis of morpholines, including this compound, has been a subject of research. Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Physical And Chemical Properties Analysis

This compound is a hydrochloride salt and is usually available in powder form . It has a molecular weight of 153.68 . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Biodevices

2-Methylthiomorpholine has been used in the creation of biodevices . A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption . This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

Microfluidic Devices

The unique properties of this compound have found applications in microfluidic devices . The ability of MPC polymers to prevent nonspecific protein adsorption makes them ideal for use in microfluidic devices .

Biosensors/Bioprobes

This compound is also used in the creation of biosensors and bioprobes . The unique properties of MPC polymers, including their ability to prevent nonspecific protein adsorption, make them ideal for use in biosensors and bioprobes .

Artificial Implants

The use of this compound extends to the field of artificial implants . The biocompatibility and antibiofouling properties of MPC polymers make them suitable for use in artificial implants .

Drug Delivery Systems

This compound has found application in drug delivery systems . The unique properties of MPC polymers, including their ability to prevent nonspecific protein adsorption, make them ideal for use in drug delivery systems .

Medicinal Chemistry

Heterocyclic compounds like this compound play a vital role in medicinal chemistry . They exhibit a range of biological activities including anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial, anti-HIV, antiviral, anti-convulsant, and others .

Safety and Hazards

The safety information for 2-Methylthiomorpholine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-methylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHCLPHGZOISFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314526
Record name 2-Methylthiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3970-88-5
Record name 2-Methylthiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3970-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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